N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzo[d]thiazole ring, a pyridin-3-ylmethyl group, and a trifluoromethyl group. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S2/c1-33(30,31)17-7-8-18-19(11-17)32-21(27-18)28(13-14-4-3-9-26-12-14)20(29)15-5-2-6-16(10-15)22(23,24)25/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNRJRBDWAXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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